2(3H)-Thiophenone
CAS No.: 20893-64-5
Cat. No.: VC17191891
Molecular Formula: C4H4OS
Molecular Weight: 100.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20893-64-5 |
---|---|
Molecular Formula | C4H4OS |
Molecular Weight | 100.14 g/mol |
IUPAC Name | 3H-thiophen-2-one |
Standard InChI | InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1,3H,2H2 |
Standard InChI Key | NKAMYGXYCWMPTC-UHFFFAOYSA-N |
Canonical SMILES | C1C=CSC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
2(3H)-Thiophenone (CAS: 1003-10-7) is a five-membered thiacyclic compound with the systematic name dihydro-2(3H)-thiophenone. Its molecular formula, C₄H₆OS, corresponds to a molecular weight of 102.155 g/mol . Alternative designations include γ-thiobutyrolactone, tetrahydro-2-thiophenone, and thiacyclopentan-2-one, reflecting its structural relationship to lactones and cyclic ketones .
Structural Features
The compound features a thiolane (tetrahydrothiophene) ring substituted with a ketone group at the 2-position. This configuration imparts polarity and reactivity, as the electron-deficient carbonyl carbon facilitates nucleophilic attacks. The InChIKey KMSNYNIWEORQDJ-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity properties .
Synthesis and Derivatization Strategies
Functionalization Reactions
2(3H)-Thiophenone undergoes nucleophilic additions at the carbonyl group. In a representative reaction, thiourea reacts with enaminone intermediates to form pyrimidine-5-carbonitrile derivatives via cyclization and aromatization . Such transformations highlight its utility in constructing nitrogen-sulfur heterocycles, which are prevalent in bioactive molecules.
Table 1: Representative Reactions of 2(3H)-Thiophenone Derivatives
Physicochemical and Spectroscopic Properties
Spectral Data
Infrared (IR) spectroscopy of 2(3H)-thiophenone derivatives reveals characteristic absorptions:
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NH stretches: 3,200 cm⁻¹
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C≡N stretches: 2,210 cm⁻¹
These bands confirm the presence of amino and nitrile functionalities in reaction products.
Photochemical Behavior
Applications in Organic and Materials Chemistry
Pharmaceutical Intermediates
Bis-heterocycles derived from 2(3H)-thiophenone, such as pyrazolylmethanones and pyrimidinecarbonitriles, are scaffolds for antiviral and anticancer agents . The sulfur atom enhances binding affinity to metalloenzymes, while the nitrile group offers sites for further functionalization.
Photoresponsive Materials
The ultrafast ring-opening dynamics of thiophenones under UV light position them as potential components in optoelectronic devices. Episulfide products could serve as transient intermediates in photo-patterning applications.
Future Research Directions
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Mechanistic Studies: Elucidate the exact pathway for episulfide formation using time-resolved spectroscopy.
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Synthetic Optimization: Develop one-pot methodologies for 2(3H)-thiophenone derivatives to improve yields.
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Biological Screening: Evaluate the bioactivity of bis-heterocyclic analogs against cancer cell lines.
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